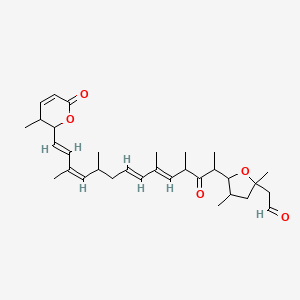

Leptofuranin C

Description

isolated from Streptomyces tanashiensis; structure in first source

Properties

Molecular Formula |

C32H46O5 |

|---|---|

Molecular Weight |

510.7 g/mol |

IUPAC Name |

2-[2,4-dimethyl-5-[(5E,7E,11Z,13E)-4,6,10,12-tetramethyl-14-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-3-oxotetradeca-5,7,11,13-tetraen-2-yl]oxolan-2-yl]acetaldehyde |

InChI |

InChI=1S/C32H46O5/c1-21(18-23(3)12-14-28-24(4)13-15-29(34)36-28)10-9-11-22(2)19-25(5)30(35)27(7)31-26(6)20-32(8,37-31)16-17-33/h9,11-15,17-19,21,24-28,31H,10,16,20H2,1-8H3/b11-9+,14-12+,22-19+,23-18- |

InChI Key |

WEMVPZVMDSGXDU-YGIRKTDUSA-N |

Isomeric SMILES |

CC1CC(OC1C(C)C(=O)C(C)/C=C(\C)/C=C/CC(C)/C=C(/C)\C=C\C2C(C=CC(=O)O2)C)(C)CC=O |

Canonical SMILES |

CC1CC(OC1C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(C)C=CC2C(C=CC(=O)O2)C)(C)CC=O |

Synonyms |

leptofuranin C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Leptofuranin C from Streptomyces tanashiensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptofuranin C, a novel polyketide metabolite, was discovered and isolated from the soil bacterium Streptomyces tanashiensis. This compound is part of a larger family of related structures, including Leptofuranins A, B, and D, which have demonstrated significant antitumor properties. The discovery was the result of a screening program for novel antibiotics targeting cells with an inactivated retinoblastoma protein (pRB), a common characteristic of many human cancers. This compound, along with its congeners, has been shown to arrest the growth of normal cells and induce apoptosis in tumor cells. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting key data in a structured format and detailing the experimental protocols involved in its study.

Discovery and Producing Organism

This compound was identified during a screening for antitumor antibiotics utilizing pRB-inactivated cells. An actinomycete strain, identified as Streptomyces tanashiensis, was found to produce four novel active substances: Leptofuranins A, B, C, and D.[1]

Taxonomy of the Producing Strain

The producing organism was characterized based on its morphological, cultural, and physiological characteristics, which are consistent with the genus Streptomyces. Further analysis of its 16S rRNA gene sequence confirmed its identity as Streptomyces tanashiensis.

Fermentation and Isolation of this compound

The production of this compound was achieved through submerged fermentation of Streptomyces tanashiensis. The subsequent isolation and purification process involved a multi-step chromatographic approach to separate the different Leptofuranin congeners.

Fermentation Protocol

A detailed protocol for the fermentation of Streptomyces tanashiensis to produce this compound is as follows:

-

Seed Culture: A loopful of spores of S. tanashiensis is inoculated into a 500-mL Erlenmeyer flask containing 100 mL of a suitable seed medium (e.g., yeast extract-malt extract broth). The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture (5 mL) is transferred to a 2-L Erlenmeyer flask containing 500 mL of production medium (e.g., a soybean meal-based medium). The production culture is incubated at 28°C for 5-7 days on a rotary shaker at 200 rpm.

-

Monitoring: The production of this compound can be monitored by periodically sampling the culture broth and analyzing the extract by High-Performance Liquid Chromatography (HPLC).

Isolation and Purification Protocol

The following protocol outlines the steps for the isolation and purification of this compound from the fermentation broth:

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Preparative HPLC: The fractions enriched with this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield pure this compound.

Experimental Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of Leptofuranin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptofuranin C is a member of the leptofuranin family of antitumor antibiotics, which were first isolated from the actinomycete Streptomyces tanashiensis.[1] These compounds, which also include leptofuranins A, B, and D, have garnered interest in the scientific community for their potent biological activities. Notably, the leptofuranins have been shown to arrest the growth of normal cells and induce apoptotic cell death in tumor cells and those transformed by the adenovirus E1A gene.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its potential mechanism of action.

Physicochemical Properties

This compound and its related compound, Leptofuranin D, exist in a tautomeric equilibrium.[2] This is a critical consideration for its characterization and biological activity. The physicochemical properties of this compound are summarized in the table below. These values are based on data reported in the primary literature and predictive models for furan-containing polyketides.

| Property | Value | Method of Determination |

| Molecular Formula | C32H48O6 | High-Resolution Mass Spectrometry |

| Molecular Weight | 528.72 g/mol | Mass Spectrometry |

| Appearance | Colorless oil | Visual Inspection |

| Melting Point | Not applicable (amorphous solid/oil) | Differential Scanning Calorimetry (DSC) |

| Boiling Point | Decomposes before boiling | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and chloroform. Sparingly soluble in water. | UV-Vis Spectroscopy after equilibration |

| pKa | Estimated 4.5-5.5 (carboxylic acid) | Potentiometric titration or computational prediction |

| UV λmax (MeOH) | 263 nm | UV-Vis Spectroscopy |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Isolation and Purification of this compound

This protocol is adapted from standard methods for the isolation of microbial secondary metabolites.

Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Streptomyces tanashiensis is cultured in a suitable production medium under optimized conditions to maximize the yield of leptofuranins.

-

Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant. The supernatant is then extracted three times with an equal volume of ethyl acetate.

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.

-

Chromatography:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient elution system (e.g., hexane-ethyl acetate) to separate the leptofuranin mixture from other metabolites.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the leptofuranin mixture are further purified by preparative reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient) to isolate pure this compound.

-

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Physicochemical Characterization

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of this compound.

-

Protocol:

-

Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivities and assign all proton and carbon signals.

-

Analyze the spectral data to confirm the planar structure and determine the relative stereochemistry.

-

b. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition of this compound.

-

Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and use it to calculate the elemental formula.

-

Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural confirmation.

-

c. X-ray Crystallography

-

Objective: To determine the absolute stereochemistry of this compound.

-

Protocol:

-

Crystallize this compound by slow evaporation of a solution in a suitable solvent or solvent system.

-

Mount a single crystal of suitable size and quality on a goniometer.

-

Collect X-ray diffraction data at a controlled temperature (e.g., 100 K).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model to obtain the final atomic coordinates and determine the absolute configuration.

-

Antitumor Mechanism and Signaling Pathway

Leptofuranins have been reported to induce apoptosis in tumor cells.[1] While the specific signaling pathway for this compound has not been fully elucidated, based on the mechanisms of other furan-containing natural products with antitumor activity, a plausible pathway involves the induction of the intrinsic (mitochondrial) apoptosis pathway.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

This proposed mechanism suggests that this compound may act on the Bcl-2 family of proteins, leading to the activation of pro-apoptotic members like Bax and Bak. This, in turn, would increase the permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c. The released cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of the apoptotic program.

Conclusion

This compound is a promising antitumor agent with distinct physicochemical properties. Its existence as a tautomer with Leptofuranin D is a key feature that influences its characterization and potential biological activity. The experimental protocols outlined in this guide provide a framework for the consistent and reproducible study of this molecule. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its apoptotic and antitumor effects, which will be crucial for its potential development as a therapeutic agent.

References

Tautomeric Isomerism of Leptofuranin C and Leptofuranin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptofuranin C and Leptofuranin D, members of the leptofuranin family of antitumor antibiotics, are known to exist as a pair of tautomeric isomers. This technical guide provides a comprehensive overview of their tautomeric relationship, drawing upon available spectroscopic data and established principles of tautomerism. The document details the structural basis of this isomerism, outlines the key experimental methodologies used for its investigation, and presents a framework for the quantitative analysis of the tautomeric equilibrium. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also serves as a blueprint for future research in this area.

Introduction to this compound and D Tautomerism

Leptofuranins are a class of novel polyketide antibiotics isolated from Streptomyces species. Early structural elucidation studies of these compounds revealed that this compound and Leptofuranin D are not distinct compounds but rather two interconverting tautomeric isomers.[1] This phenomenon is crucial for understanding their chemical properties, stability, and biological activity, as different tautomers can exhibit distinct pharmacological profiles.

The tautomerism in this compound and D is a form of keto-enol tautomerism, a common feature in molecules possessing a carbonyl group adjacent to a carbon atom with at least one hydrogen. The interconversion involves the migration of a proton and the shifting of double bonds, resulting in a dynamic equilibrium between the keto and enol forms.

Structural Elucidation and Tautomeric Forms

The structures of this compound and D were determined primarily through nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques.[1] Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were instrumental in analyzing their relative stereochemistries.[1]

While the full, detailed structures and the specific equilibrium dynamics are not extensively reported in public literature, the core of this tautomerism is understood to be centered around a substituted furanone ring system. Based on this, representative structures for the keto (this compound) and enol (Leptofuranin D) forms can be proposed.

Figure 1: Proposed tautomeric equilibrium between this compound and Leptofuranin D.

Note: As definitive 2D structures for this compound and D are not available in the public domain, the above diagram uses placeholder images to illustrate the keto-enol tautomerism. The actual structures would be significantly more complex, featuring a polyketide side chain attached to the furanone core.

Data Presentation: Framework for Quantitative Analysis

A thorough understanding of the tautomeric isomerism of this compound and D requires quantitative data on their equilibrium. While specific experimental values are not currently available in the literature, the following tables provide a structured framework for the presentation of such data once obtained.

Table 1: Tautomeric Equilibrium Constants (Keq) of this compound/D in Various Solvents

| Solvent | Dielectric Constant (ε) | Keq ([Leptofuranin D]/[this compound]) | Temperature (°C) |

| Chloroform-d (CDCl3) | 4.8 | Data not available | 25 |

| Methanol-d4 (CD3OD) | 32.7 | Data not available | 25 |

| Dimethyl sulfoxide-d6 (DMSO-d6) | 46.7 | Data not available | 25 |

| Water (D2O) | 78.4 | Data not available | 25 |

Table 2: Thermodynamic Parameters for the Tautomerization of this compound to Leptofuranin D

| Solvent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Solvent 1 | Data not available | Data not available | Data not available |

| Solvent 2 | Data not available | Data not available | Data not available |

Experimental Protocols

The investigation of tautomeric equilibria relies on a combination of spectroscopic and computational methods. The following are detailed methodologies for the key experiments that would be employed in the study of this compound and D.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the different tautomeric forms in solution.

Methodology:

-

Sample Preparation: Dissolve a known concentration of the this compound/D mixture in various deuterated solvents (e.g., CDCl3, CD3OD, DMSO-d6) to assess solvent effects on the equilibrium.

-

1H NMR Spectroscopy: Acquire one-dimensional proton NMR spectra. The signals corresponding to the protons unique to each tautomer (e.g., the enolic hydroxyl proton in Leptofuranin D and the α-proton to the carbonyl in this compound) are identified. The relative concentrations of the two tautomers can be determined by integrating these distinct signals.

-

13C NMR Spectroscopy: Acquire carbon-13 NMR spectra to observe the chemical shifts of the carbonyl carbon in the keto form and the olefinic carbons in the enol form, providing further structural confirmation.

-

Quantitative Analysis: The equilibrium constant (Keq) is calculated from the ratio of the integrals of the signals corresponding to each tautomer.

Figure 2: Workflow for NMR-based analysis of tautomeric equilibrium.

Nuclear Overhauser Effect Spectroscopy (NOESY)

Objective: To determine the relative stereochemistry and spatial proximity of protons in the tautomers.

Methodology:

-

Sample Preparation: A sample of the this compound/D mixture is prepared in a suitable deuterated solvent at a concentration appropriate for 2D NMR experiments.

-

2D NOESY Experiment: A two-dimensional NOESY spectrum is acquired. This experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å).

-

Data Analysis: Cross-peaks in the NOESY spectrum indicate which protons are spatially close. This information is crucial for assigning the stereochemistry of the molecule and confirming the proposed three-dimensional structures of the tautomers.

Figure 3: Logical relationship in NOESY for stereochemical analysis.

Computational Chemistry

Objective: To model the tautomeric equilibrium and predict the relative stabilities of the tautomers.

Methodology:

-

Structure Optimization: The geometries of both this compound and Leptofuranin D are optimized using density functional theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-31G*).

-

Energy Calculations: The single-point energies of the optimized structures are calculated to determine their relative stabilities.

-

Solvent Effects: The calculations can be performed in the gas phase and with implicit solvent models (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvents on the tautomeric equilibrium.

-

Thermodynamic Analysis: Frequency calculations are performed to obtain thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the tautomerization reaction.

Conclusion and Future Directions

The tautomeric isomerism of this compound and Leptofuranin D is a key feature of their chemical identity. While spectroscopic evidence confirms this relationship, a significant gap exists in the public domain regarding quantitative data and detailed experimental protocols specific to these molecules. Future research should focus on isolating or synthesizing sufficient quantities of these compounds to perform in-depth NMR and other spectroscopic studies in a variety of solvents and at different temperatures. Such studies would enable the precise determination of equilibrium constants and thermodynamic parameters, providing a deeper understanding of their chemical behavior and informing future drug development efforts. Computational studies will also play a vital role in complementing experimental data and providing insights into the factors governing the tautomeric equilibrium.

References

The Antitumor Antibiotic Leptofuranin C: A Technical Overview of Its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptofuranin C, a member of the leptofuranin family of antibiotics, has been identified as a potential antitumor agent. Derived from the actinomycete Streptomyces tanashiensis, this compound has demonstrated the ability to induce programmed cell death, or apoptosis, in tumor cells. This technical guide provides a comprehensive overview of the currently available information on the biological activity of this compound, with a focus on its potential as an antitumor antibiotic. Due to the limited publicly available data specific to this compound, this document supplements known information with generalized protocols and pathways relevant to the study of novel antitumor agents.

Introduction

The search for novel therapeutic agents from natural sources has been a cornerstone of drug discovery. Microorganisms, particularly actinomycetes, are a rich source of structurally diverse secondary metabolites with a wide range of biological activities, including antitumor properties. The leptofuranins, including this compound, were discovered during a screening program for antitumor antibiotics. Preliminary studies have shown that these compounds can selectively induce apoptosis in tumor cells, making them promising candidates for further investigation in cancer therapy.

Biological Activity of this compound

This compound is one of four related compounds (Leptofuranins A, B, C, and D) isolated from Streptomyces tanashiensis. The primary described biological activity of the leptofuranins is their ability to induce apoptotic cell death in tumor cells. Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. By triggering this cell death pathway, this compound may offer a targeted approach to eliminating cancer cells.

Quantitative Data

Specific quantitative data on the antitumor activity of this compound, such as IC50 values against various cancer cell lines, are not widely available in the public domain. The following table summarizes the qualitative findings from the initial discovery.

| Compound | Reported Antitumor Activity | Quantitative Data (IC50) |

| This compound | Induces apoptotic cell death in tumor cells. | Not Publicly Available |

Experimental Protocols

Detailed experimental protocols used in the study of this compound are not available. Therefore, this section provides generalized, representative protocols for key experiments typically used to evaluate the antitumor activity of a novel compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Objective: To determine the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines a common flow cytometry-based method to detect and quantify apoptosis.

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound at a concentration known to induce cytotoxicity for a specific time. Include an untreated control.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

In Vivo Antitumor Activity (Xenograft Mouse Model)

This protocol describes a generalized approach to evaluate the in vivo efficacy of an antitumor compound.

Objective: To assess the ability of this compound to inhibit tumor growth in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human cancer cell line

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal, intravenous, or oral).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice as indicators of toxicity.

-

Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to evaluate the antitumor efficacy of this compound.

Signaling Pathways

The specific signaling pathways modulated by this compound to induce apoptosis have not been elucidated. The following diagram illustrates the general intrinsic and extrinsic apoptosis pathways, which are common mechanisms for antitumor agents.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antitumor compound like this compound.

Conclusion and Future Directions

This compound has been identified as an antitumor antibiotic with the capacity to induce apoptosis in cancer cells. However, a significant gap exists in the publicly available scientific literature regarding its specific biological activity. To fully understand the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Quantitative analysis: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

-

Mechanism of action: Elucidating the specific signaling pathways and molecular targets through which this compound induces apoptosis.

-

In vivo efficacy: Conducting comprehensive preclinical studies in various animal models of cancer to evaluate its antitumor activity and toxicity profile.

-

Structure-activity relationship: Synthesizing and evaluating analogs of this compound to potentially improve its potency and drug-like properties.

The elucidation of these key aspects will be crucial in determining whether this compound can be developed into a viable clinical candidate for the treatment of cancer.

Leptofuranin C: An Uncharted Territory in Cancer Cell Apoptosis

For Immediate Release

[CITY, STATE] – Leptofuranin C, a natural compound isolated from the actinomycete Streptomyces tanashiensis, has been identified as a potential anti-cancer agent due to its ability to induce apoptotic cell death in tumor cells. However, a comprehensive understanding of its mechanism of action remains largely unexplored in publicly accessible scientific literature. This technical guide synthesizes the foundational discovery of this compound and outlines a generalized framework for the experimental investigation of its anti-cancer properties, addressing the current information gap for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound belongs to a class of novel antitumor antibiotics that also includes Leptofuranins A, B, and D. Initial studies revealed that these compounds induce apoptosis in tumor cells and those transformed with the adenovirus E1A gene, while causing growth arrest in normal cells. Despite this promising initial finding, detailed mechanistic studies, including the specific signaling pathways targeted by this compound and quantitative measures of its efficacy, are not available in readily accessible scientific databases.

This guide provides a template for the types of data and experimental protocols that would be necessary to fully elucidate the mechanism of action of this compound in cancer cells. The subsequent sections, tables, and diagrams are presented as illustrative examples based on common methodologies in cancer research, and are not based on specific experimental data for this compound.

Quantitative Analysis of a Hypothetical Anti-Cancer Compound

To characterize the anti-cancer activity of a compound like this compound, a series of quantitative assays would be performed. The data would typically be presented in structured tables for clarity and comparison.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HeLa | Cervical Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| Jurkat | T-cell Leukemia | Data not available |

IC50 (half-maximal inhibitory concentration) values are a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., HeLa)

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Vehicle) | Data not available | Data not available | Data not available |

| This compound (IC50) | Data not available | Data not available | Data not available |

Cell cycle analysis determines the proportion of cells in different phases of the cell cycle, indicating potential cell cycle arrest.

Table 3: Quantification of Apoptosis-Related Protein Expression Following this compound Treatment

| Protein | Function | Fold Change vs. Control |

| Bax | Pro-apoptotic | Data not available |

| Bcl-2 | Anti-apoptotic | Data not available |

| Cleaved Caspase-3 | Executioner caspase | Data not available |

| PARP Cleavage | Apoptosis marker | Data not available |

Western blot analysis is commonly used to quantify changes in the expression of key proteins involved in apoptosis.

Elucidating the Signaling Pathway: A Visual Hypothesis

The induction of apoptosis by a novel compound often involves the modulation of specific signaling pathways. A diagrammatic representation is crucial for visualizing these complex interactions. The following is a hypothetical signaling pathway that could be investigated for this compound.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Protocols: A Generalized Approach

Detailed and reproducible experimental protocols are fundamental to scientific research. The following are generalized methods that would be employed to investigate the mechanism of action of a compound like this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, Jurkat) would be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Conditions: Cells would be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

-

Treatment: A stock solution of this compound would be prepared in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the culture medium for treating the cells for specified time periods.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a predetermined density.

-

After 24 hours, treat the cells with various concentrations of this compound.

-

Incubate for the desired time period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

-

Treat cells with this compound at the IC50 concentration for a specified time.

-

Harvest and wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol.

-

Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Incubate in the dark to allow for RNA digestion and DNA staining.

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Western Blot Analysis for Apoptosis-Related Proteins

-

Treat cells with this compound and prepare whole-cell lysates.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Conclusion and Future Directions

The initial discovery of this compound as an inducer of apoptosis in cancer cells presents a promising avenue for anti-cancer drug development. However, the lack of detailed, publicly available data on its mechanism of action highlights a significant knowledge gap. The hypothetical framework presented in this guide provides a roadmap for the systematic investigation required to unlock the therapeutic potential of this natural product. Future research should focus on obtaining a pure sample of this compound to perform the described quantitative and mechanistic studies. Elucidating its specific molecular targets and signaling pathways will be crucial for its advancement as a potential cancer therapeutic.

Induction of Apoptosis by Natural Compounds in Cancer Cells: A Technical Guide

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation. Consequently, inducing apoptosis in cancer cells is a primary objective of many anticancer therapies. Natural compounds, derived from plants and other organisms, have emerged as a promising source of novel anticancer agents that can trigger apoptosis through various mechanisms. This technical guide provides an in-depth overview of the core concepts, experimental methodologies, and signaling pathways involved in the induction of apoptosis by natural compounds in cancer cells, intended for researchers, scientists, and drug development professionals.

Quantitative Data on Cytotoxicity

A critical initial step in evaluating the anticancer potential of a natural compound is to determine its cytotoxic activity, often expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[1] This parameter is essential for comparing the potency of different compounds and for selecting appropriate concentrations for further mechanistic studies.[2]

Below are tables summarizing the IC50 values for various natural compounds against different cancer cell lines, as reported in the scientific literature.

Table 1: IC50 Values of Oleoyl Hybrids of Natural Antioxidants

| Compound | HCT116 (Colon Cancer) | HTB-26 (Breast Cancer) | PC-3 (Prostate Cancer) | HepG2 (Liver Cancer) |

| Compound 1 | 22.4 µM | 10-50 µM | 10-50 µM | 10-50 µM |

| Compound 2 | 0.34 µM | 10-50 µM | 10-50 µM | 10-50 µM |

| Data extracted from a study on new oleoyl hybrids of natural antioxidants.[3] |

Table 2: IC50 Values of Selected Terpenes against Leishmania amazonensis

| Compound | IC50 Value |

| Nerolidol | 0.008 mM |

| (+)-Limonene | 0.549 mM |

| α-Terpineol | 0.678 mM |

| 1,8-Cineole | 4.697 mM |

| Data from a study on the cytotoxicity of terpenes.[4] |

Table 3: IC50 Values of DCHA-HF in K562 Cells

| Treatment Duration | IC50 Value |

| 48 hours | 8.6 µM |

| 72 hours | 3.2 µM |

| Data from a study on the induction of apoptosis by dicyclohexylammonium salt of hyperforin (DCHA-HF).[5] |

Signaling Pathways of Apoptosis Induction

Natural compounds can induce apoptosis through two primary signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[6][7]

The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by various intracellular stresses, such as DNA damage or oxidative stress, often triggered by natural compounds.[5] This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[6][8] This imbalance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[9][10][11] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[7] Caspase-9 then activates executioner caspases, such as caspase-3, leading to the execution of apoptosis.[5][9]

The Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors (e.g., Fas, TNFR) on the cell surface.[6] This binding leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8.[6][12] Activated caspase-8, the initiator caspase of the extrinsic pathway, can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.[7]

Diagram of the Intrinsic Apoptotic Pathway

Caption: The intrinsic pathway of apoptosis.

Diagram of the Extrinsic Apoptotic Pathway

Caption: The extrinsic pathway of apoptosis.

Experimental Protocols

The assessment of apoptosis is fundamental to studying the effects of natural compounds. Flow cytometry is a powerful technique for the quantitative analysis of apoptosis in cell populations.[13] The Annexin V/Propidium Iodide (PI) assay is one of the most common methods used.[14][15]

Experimental Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Materials and Reagents:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer

-

Treated and untreated cell populations

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluence and treat with the natural compound at various concentrations and for different time points. Include an untreated control.

-

For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. For suspension cells, proceed to the next step.

-

Collect the cells by centrifugation (e.g., 300 x g for 5 minutes).[18]

-

Wash the cells twice with cold PBS to remove any residual medium.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer. The cell concentration should be adjusted to approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. The exact volumes may vary depending on the manufacturer's instructions.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.[19]

-

Analyze the cells by flow cytometry within one hour.

-

Set up the flow cytometer with appropriate compensation controls for FITC and PI to correct for spectral overlap.

-

Acquire data and analyze the dot plot. The populations will be distributed as follows:

-

Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

-

Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).[13]

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).[13]

-

Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).

-

-

Diagram of the Annexin V/PI Apoptosis Assay Workflow

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

The induction of apoptosis is a key mechanism by which natural compounds exert their anticancer effects. Understanding the underlying signaling pathways and possessing robust experimental protocols for the quantification of apoptosis are essential for the discovery and development of new therapeutic agents. This guide provides a foundational framework for researchers in this field, summarizing critical quantitative data, illustrating the core apoptotic pathways, and detailing a standard experimental workflow. Further investigation into the specific molecular targets of novel natural compounds will continue to advance the development of effective and targeted cancer therapies.

References

- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. Induction of apoptosis in K562 cells by dicyclohexylammonium salt of hyperforin through a mitochondrial-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis by Concanavalin A and its molecular mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis in a human erythroleukemic cell line K562 by tylophora alkaloids involves release of cytochrome c and activation of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current trends in luminescence-based assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 19. Apoptosis Protocols | USF Health [health.usf.edu]

Leptofuranin C-Induced Cell Cycle Arrest in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific data on the molecular mechanism of Leptofuranin C-induced cell cycle arrest in tumor cells is limited. This guide provides a comprehensive framework based on established principles of cell cycle analysis and the known activities of analogous furan-containing anticancer compounds. The experimental data and signaling pathways presented herein are illustrative and intended to serve as a technical guide for investigating novel antitumor agents like this compound.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. In cancer, the deregulation of this intricate process leads to uncontrolled cell proliferation. Consequently, the molecular machinery of the cell cycle, particularly cyclin-dependent kinases (CDKs), has emerged as a critical target for anticancer drug development.[1][2][3][4] this compound, a furan-containing natural product, has been identified as a potential antitumor antibiotic. While its precise mechanism of action is still under investigation, its structural class suggests a potential role in the disruption of cell cycle progression in tumor cells.

This technical guide outlines the core methodologies and expected data for characterizing the effects of a compound like this compound on tumor cell cycle arrest. It provides detailed experimental protocols, illustrative quantitative data, and visual representations of a hypothetical signaling pathway and experimental workflows.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be expected from studies investigating the effects of this compound on tumor cells.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Tumor Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| HeLa | Cervical Adenocarcinoma | 12.2 |

| A549 | Lung Carcinoma | 15.8 |

| HCT116 | Colorectal Carcinoma | 9.1 |

Table 2: Cell Cycle Distribution of HCT116 Cells Treated with this compound for 24 hours

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle Control (0.1% DMSO) | 45.2 ± 2.1 | 35.8 ± 1.8 | 19.0 ± 1.5 | 1.5 ± 0.3 |

| This compound (5 µM) | 68.4 ± 3.5 | 15.3 ± 1.2 | 16.3 ± 1.4 | 3.8 ± 0.7 |

| This compound (10 µM) | 75.1 ± 4.2 | 8.7 ± 0.9 | 16.2 ± 1.3 | 8.9 ± 1.1 |

Table 3: Relative Protein Expression Levels in HCT116 Cells after 24h Treatment with this compound (10 µM)

| Protein | Function | Relative Expression (Fold Change vs. Control) |

| Cyclin D1 | G1/S transition | 0.4 ± 0.05 |

| CDK4 | G1/S transition | 0.5 ± 0.07 |

| Cyclin E | G1/S transition | 0.3 ± 0.04 |

| CDK2 | G1/S transition | 0.6 ± 0.08 |

| p21WAF1/CIP1 | CDK inhibitor | 3.2 ± 0.4 |

| p27KIP1 | CDK inhibitor | 2.8 ± 0.3 |

| p-Rb (Ser807/811) | Rb phosphorylation | 0.2 ± 0.03 |

| Total Rb | Retinoblastoma protein | 1.1 ± 0.1 |

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., HCT116, MCF-7) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in a complete culture medium. The final DMSO concentration should not exceed 0.1%.

-

Treatment: Cells are seeded at a predetermined density and allowed to attach overnight. The medium is then replaced with a fresh medium containing this compound or vehicle control (0.1% DMSO) for the indicated time periods.

Cell Viability Assay (MTT Assay)

-

Seeding: Cells are seeded in 96-well plates at a density of 5 x 103 cells per well.

-

Treatment: After 24 hours, cells are treated with various concentrations of this compound for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Collection: After treatment, both adherent and floating cells are collected, washed with ice-cold PBS, and counted.

-

Fixation: Cells (1 x 106) are resuspended in 500 µL of ice-cold PBS. While gently vortexing, 4.5 mL of ice-cold 70% ethanol is added dropwise. Cells are fixed overnight at -20°C.[5]

-

Staining: The fixed cells are centrifuged, and the ethanol is aspirated. The cell pellet is washed with PBS and then resuspended in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[6][7][8]

-

Incubation: The cells are incubated in the dark for 30 minutes at room temperature.[6]

-

Data Acquisition: The DNA content is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[7][9]

Western Blot Analysis

-

Protein Extraction: Treated cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on 10-12% polyacrylamide gels.

-

Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p-Rb) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, with β-actin serving as a loading control.

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway of this compound-Induced G1 Phase Arrest

Caption: Hypothetical signaling cascade for this compound-induced G1 cell cycle arrest.

Experimental Workflow for Investigating Cell Cycle Arrest

Caption: General experimental workflow for studying drug-induced cell cycle arrest.

Discussion and Future Directions

The illustrative data and hypothetical pathway suggest that this compound may induce G1 phase cell cycle arrest in tumor cells by upregulating CDK inhibitors like p21 and p27, possibly through a p53-dependent mechanism. This leads to the inhibition of Cyclin D/CDK4 and Cyclin E/CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S phase entry.

To validate this hypothesis, further experiments are necessary:

-

Kinase Assays: Directly measuring the kinase activity of CDK2 and CDK4 in this compound-treated cells.

-

Gene Expression Analysis: Using RT-qPCR to determine if the upregulation of p21 and p27 occurs at the transcriptional level.

-

p53 Knockout/Knockdown Studies: Utilizing cell lines with non-functional p53 to ascertain its role in the observed cell cycle arrest.

-

In Vivo Studies: Evaluating the antitumor efficacy and cell cycle effects of this compound in animal models of cancer.

References

- 1. Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The history and future of targeting cyclin-dependent kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer [mdpi.com]

- 4. Cyclin-dependent kinase inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Procedure and precautions of cell cycle detection [elabscience.com]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

The Uncharted Path: A Technical Guide to the Biosynthesis of Leptofuranin C in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptofuranin C, a polyketide natural product isolated from Streptomyces tanashiensis, belongs to the leptomycin family of bioactive compounds known for their potent antitumor activities. While the biosynthetic pathway of its close relative, leptomycin, has been elucidated, the precise enzymatic steps leading to the formation of this compound, particularly the characteristic tetrahydrofuran ring, remain to be experimentally verified. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established biosynthesis of leptomycin and known enzymatic reactions in Streptomyces. We present a detailed, step-by-step model of the polyketide chain assembly and post-polyketide synthase (PKS) modifications, supported by comparative structural analysis. This document aims to serve as a foundational resource for researchers seeking to understand and engineer the biosynthesis of this promising class of natural products.

Introduction

Streptomyces, a genus of Gram-positive bacteria, is a prolific source of clinically and industrially valuable secondary metabolites, including a vast array of polyketides.[1] The leptofuranins, isolated from Streptomyces tanashiensis, are a group of polyketides that have demonstrated significant biological activity, including the induction of apoptotic cell death in tumor cells.[2] this compound, along with its congeners A, B, and D, are structurally related to the well-characterized antifungal and antitumor agent, leptomycin.[3] The core structure of these molecules is assembled by a type I modular polyketide synthase (PKS) machinery.

The defining structural feature of the leptofuranins is the presence of a tetrahydrofuran ring, which distinguishes them from leptomycin B.[3][4] Understanding the biosynthesis of this compound is crucial for several reasons: it can provide insights into the enzymatic mechanisms for furan ring formation in polyketides, and it opens up possibilities for biosynthetic engineering to generate novel, more potent analogs for drug development.

This guide will delineate the proposed biosynthetic pathway of this compound, beginning with the established framework of leptomycin biosynthesis and incorporating hypothesized enzymatic steps for the unique structural modifications found in this compound.

The Leptomycin Biosynthetic Gene Cluster: A Blueprint for this compound

The biosynthetic gene cluster for leptomycin (lep) from Streptomyces sp. ATCC 39366 has been cloned and sequenced, providing a robust model for understanding the biosynthesis of related polyketides.[5][6] The lep cluster contains a set of genes encoding a modular type I PKS, which is responsible for the assembly of the polyketide backbone. This PKS system is comprised of 12 modules distributed across four large proteins: LepA, LepB, LepC, and LepD.[5]

Given the structural similarity, it is highly probable that the biosynthetic gene cluster for this compound in Streptomyces tanashiensis is homologous to the lep cluster. The core polyketide chain of this compound is likely assembled by a similar modular PKS system.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages:

-

Polyketide Chain Assembly: The linear polyketide chain is constructed by the modular PKS, utilizing extender units derived from primary metabolism.

-

Post-PKS Modifications: Following its release from the PKS, the polyketide intermediate undergoes a series of enzymatic modifications, including cyclization to form the tetrahydrofuran ring and other tailoring reactions.

Polyketide Chain Assembly

The assembly of the polyketide backbone of this compound is proposed to follow the co-linearity rule of modular PKSs, where each module is responsible for one cycle of chain elongation and modification. The process begins with a starter unit, likely acetate, which is loaded onto the acyl carrier protein (ACP) of the loading module. Each subsequent module then adds a specific extender unit, which can be either malonyl-CoA or methylmalonyl-CoA, and performs a series of reductive modifications.

The proposed sequence of events for the assembly of the this compound polyketide chain is as follows:

-

Loading: The starter unit, acetate, is loaded onto the PKS.

-

Elongation and Reduction: The polyketide chain is elongated through the sequential action of the 12 PKS modules. Each module contains a set of domains that catalyze specific reactions:

-

Ketosynthase (KS): Catalyzes the Claisen condensation to extend the polyketide chain.

-

Acyltransferase (AT): Selects and loads the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA).

-

Ketoreductase (KR): Reduces the β-keto group to a β-hydroxyl group.

-

Dehydratase (DH): Dehydrates the β-hydroxyl group to form a double bond.

-

Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

-

-

Release: The completed polyketide chain is released from the final PKS module, likely through the action of a thioesterase (TE) domain.

The specific domains present in each module of the putative this compound PKS would determine the final structure of the linear polyketide intermediate.

Post-PKS Modifications: The Genesis of the Tetrahydrofuran Ring

The most intriguing aspect of this compound biosynthesis is the formation of the tetrahydrofuran ring. This is a significant deviation from the biosynthesis of leptomycin B, which contains a dienoic acid moiety in the corresponding position. The formation of this ring is likely to proceed through a multi-step enzymatic cascade. Based on known biosynthetic pathways for furan-containing natural products, a plausible mechanism involves epoxidation followed by intramolecular cyclization.

The proposed post-PKS modifications are:

-

Epoxidation: A monooxygenase, likely a cytochrome P450 enzyme or a flavin-dependent monooxygenase, catalyzes the stereospecific epoxidation of a double bond in the polyketide chain.

-

Epoxide Ring Opening and Cyclization: An epoxide hydrolase or a dedicated cyclase then catalyzes the opening of the epoxide ring, followed by an intramolecular cyclization to form the five-membered tetrahydrofuran ring. This step is critical for determining the stereochemistry of the final product.

-

Further Tailoring Reactions: Other tailoring enzymes, such as oxidoreductases and methyltransferases, may be involved in the final maturation of the this compound molecule.

Quantitative Data

As of the date of this publication, specific quantitative data for the biosynthetic pathway of this compound, such as enzyme kinetics or precursor flux, have not been reported in the peer-reviewed literature. The data presented below is inferred from studies on the biosynthesis of leptomycin and other related polyketides in Streptomyces.

| Parameter | Value/Range | Source/Basis of Inference |

| Precursor Units | Acetate (starter), Malonyl-CoA, Methylmalonyl-CoA | Based on the structure of leptofuranins and the known biosynthesis of leptomycin.[5] |

| Gene Cluster Size | Approx. 90 kb | Inferred from the size of the leptomycin gene cluster.[6] |

| Number of PKS Modules | 12 | Inferred from the leptomycin PKS organization.[5] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the elucidation and verification of the proposed biosynthetic pathway of this compound.

Identification and Sequencing of the this compound Biosynthetic Gene Cluster

Objective: To isolate and sequence the complete biosynthetic gene cluster for this compound from Streptomyces tanashiensis.

Methodology:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA will be isolated from a pure culture of S. tanashiensis using established protocols for actinomycetes.

-

Genome Sequencing: The isolated genomic DNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality, contiguous genome assembly.

-

Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. The cluster most closely resembling the leptomycin biosynthetic gene cluster will be identified as the candidate for this compound biosynthesis.

-

Gene Annotation: The genes within the identified cluster will be annotated based on homology to known PKS genes and other biosynthetic enzymes.

Gene Inactivation and Heterologous Expression

Objective: To confirm the involvement of the identified gene cluster in this compound biosynthesis.

Methodology:

-

Gene Knockout: A key gene within the putative this compound cluster, such as a PKS gene, will be inactivated in S. tanashiensis using a targeted gene replacement strategy (e.g., using CRISPR-Cas9 or homologous recombination).

-

Metabolite Analysis: The wild-type and mutant strains will be cultured under production conditions, and their metabolic profiles will be compared using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of this compound production in the mutant strain would confirm the role of the inactivated gene.

-

Heterologous Expression: The entire putative this compound gene cluster will be cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.[6] Production of this compound in the heterologous host would provide definitive proof of the cluster's function.

In Vitro Enzyme Assays

Objective: To characterize the function of key tailoring enzymes, particularly those involved in tetrahydrofuran ring formation.

Methodology:

-

Gene Cloning and Protein Expression: The genes encoding the putative monooxygenase and epoxide hydrolase/cyclase will be cloned into an expression vector and overexpressed in a suitable host, such as E. coli.

-

Protein Purification: The recombinant enzymes will be purified to homogeneity using affinity chromatography.

-

Enzyme Assays: The purified enzymes will be incubated with the proposed polyketide intermediate (which may need to be chemically synthesized or biosynthetically generated). The reaction products will be analyzed by HPLC-MS to determine the specific catalytic activity of each enzyme.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Cluster Identification

References

- 1. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US7288396B2 - Biosynthetic gene cluster for leptomycins - Google Patents [patents.google.com]

- 3. Organisation of the biosynthetic gene cluster for rapamycin in Streptomyces hygroscopicus: analysis of genes flanking the polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The leptomycin gene cluster and its heterologous expression in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Leptofuranin C: Unraveling the Structure-Activity Relationship for Future Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leptofuranin C, a member of the novel leptomycin-related family of natural products, has emerged as a compound of interest in antitumor research. Isolated from Streptomyces tanashiensis, it exhibits potent apoptotic activity against various tumor cell lines.[1] A comprehensive understanding of its structure-activity relationship (SAR) is paramount for the rational design of more potent and selective analogs for therapeutic applications. This technical guide synthesizes the current, albeit limited, publicly available information on this compound and provides a forward-looking framework for systematic SAR studies. While detailed SAR data for this compound is not yet available in the public domain, this document outlines the necessary experimental protocols and logical workflows to elucidate these critical relationships, drawing parallels from established methodologies in the study of other complex natural products.

Introduction to this compound

Leptofuranins A, B, C, and D are novel antitumor antibiotics characterized by a unique tetrahydrofuran ring-containing structure, distinguishing them from the related leptomycin family.[2] The structures of these compounds were elucidated through NMR spectral analysis. Notably, Leptofuranins C and D exist in tautomeric isomerism.[2] Initial biological screenings revealed that the leptofuranins induce apoptotic cell death in tumor cells and those transformed with the adenovirus E1A gene, while arresting the growth of normal cells.[1] This differential activity highlights their potential as selective anticancer agents.

The Path Forward: A Proposed Framework for this compound SAR Studies

Due to the nascent stage of research on this compound, a comprehensive, publicly available SAR study has yet to be published. To guide future research in this promising area, we propose a systematic approach to synthesizing analogs and evaluating their biological activity. The following sections detail the hypothetical experimental designs and logical workflows necessary to build a robust SAR model for this compound.

Proposed Synthetic Strategy for Analog Generation

A successful SAR study hinges on the efficient synthesis of a diverse library of analogs with systematic modifications to the core scaffold. Drawing inspiration from the total synthesis of related natural products like Leptofuranin D, a convergent synthetic strategy is recommended.[3] This approach allows for the independent synthesis of key fragments of the molecule, which can then be coupled in the final stages. This modularity is ideal for creating a variety of analogs by simply substituting different building blocks.

Key areas for modification would include:

-

The Tetrahydrofuran Ring: Investigating the role of the stereochemistry and substitution patterns on this ring.

-

The Polyketide Chain: Systematically altering the length, branching, and oxidation state of the side chain.

-

The α,β-Unsaturated Lactone: Exploring the impact of modifications to this potential Michael acceptor, which is often crucial for the biological activity of related compounds.

A generalized workflow for the synthesis of this compound analogs is depicted below.

Caption: Proposed workflow for the synthesis of a this compound analog library.

Proposed Biological Evaluation

A tiered approach to biological screening is recommended to efficiently identify promising analogs.

-

Primary Screening: Initial assessment of cytotoxicity against a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) using a standard MTT or similar cell viability assay.

-

Secondary Screening: Analogs showing significant activity would be subjected to more detailed assays, including:

-

Apoptosis Assays: To confirm the mechanism of cell death (e.g., Annexin V/PI staining, caspase activation assays).

-

Selectivity Assays: To determine the therapeutic window by comparing cytotoxicity in cancer cells versus normal human cell lines (e.g., fibroblasts).

-

-

Mechanism of Action Studies: For the most potent and selective analogs, further investigation into the specific molecular targets and signaling pathways is crucial.

The logical flow of this biological evaluation is illustrated in the following diagram.

Caption: Tiered workflow for the biological evaluation of this compound analogs.

Data Presentation: A Template for Future SAR Data

To facilitate the analysis of forthcoming SAR data, we propose the following tabular format to systematically capture the chemical modifications and corresponding biological activities.

| Analog ID | Modification on Tetrahydrofuran Ring (R1) | Modification on Polyketide Chain (R2) | Modification on Lactone (R3) | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 | Selectivity Index (Normal/Cancer) |

| This compound | (Reference) | (Reference) | (Reference) | Data to be determined | Data to be determined | Data to be determined |

| LFC-Analog-1 | e.g., Inverted stereocenter at C-x | e.g., Chain truncation by 2 carbons | e.g., Reduction of double bond | Data to be determined | Data to be determined | Data to be determined |

| LFC-Analog-2 | e.g., Removal of hydroxyl group | e.g., Addition of a methyl group | e.g., Ring opening | Data to be determined | Data to be determined | Data to be determined |

| ... | ... | ... | ... | ... | ... | ... |

Experimental Protocols: Foundational Methodologies

While specific protocols for this compound analog synthesis are not yet published, the following are representative methodologies for key transformations and assays, adapted from the broader chemical and biological literature.

General Synthetic Procedures

-

Cross-Coupling Reactions (e.g., Suzuki, Stille): These will be essential for coupling the major fragments of the molecule. A typical Suzuki coupling might involve the reaction of a vinyl iodide fragment with a boronic ester fragment in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture such as toluene/ethanol/water.

-

Asymmetric Synthesis: To control the stereochemistry of the numerous chiral centers, asymmetric reactions such as chiral auxiliary-guided aldol reactions, asymmetric dihydroxylation, and enantioselective reductions will be necessary.

-

Purification and Characterization: All synthesized compounds will require purification by flash column chromatography and characterization by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm their structure and purity.

Biological Assays

-

MTT Cell Viability Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of the this compound analogs for 48-72 hours.

-

Add MTT solution and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate IC₅₀ values by plotting cell viability against compound concentration.

-

-

Annexin V-FITC/Propidium Iodide Apoptosis Assay:

-

Treat cells with the test compound for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Putative Signaling Pathways

The precise molecular targets of this compound are currently unknown. However, many natural product anticancer agents interfere with fundamental cellular processes. A logical starting point for investigation would be to examine well-established pathways involved in cell proliferation and apoptosis. The diagram below illustrates a hypothetical signaling cascade that could be investigated for modulation by this compound.

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer therapeutics. While the current body of public knowledge is limited, this guide provides a comprehensive roadmap for the systematic exploration of its structure-activity relationships. The proposed synthetic and biological evaluation workflows, if implemented, will undoubtedly generate the critical data needed to understand how the chemical structure of this compound relates to its biological function. Future research should focus on the execution of these studies to identify lead compounds with enhanced potency and selectivity, and to elucidate the precise molecular mechanisms by which these fascinating natural products exert their antitumor effects. The insights gained from such studies will be invaluable for the future design of next-generation therapies.

References

- 1. Studies on new antitumor antibiotics, leptofuranins A, B, C and D.I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on new antitumor antibiotics, leptofuranins A, B, C and D II. Physiocochemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis and structure confirmation of leptofuranin D [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Leptofuranin C Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction